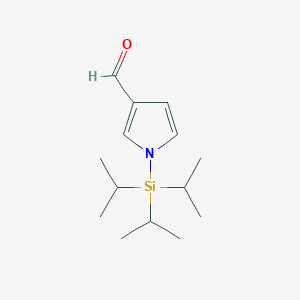

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Descripción general

Descripción

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a triisopropylsilyl group and an aldehyde functional group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable building block in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-(triisopropylsilyl)pyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This involves scaling up the Vilsmeier-Haack reaction with appropriate safety and efficiency measures.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at the β-position of the pyrrole ring.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, iodine, and nitronium tetrafluoroborate are used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Electrophilic Substitution: Substituted pyrroles with electrophiles at the β-position.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde has several notable applications in organic synthesis:

1. Perfluoroalkylation Reactions

- This compound serves as a reagent in perfluoroalkylation reactions, where a perfluoroalkyl group is introduced into organic molecules. These reactions are essential in materials science and medicinal chemistry, particularly for developing compounds with unique properties such as increased hydrophobicity and thermal stability.

2. Vilsmeier Formylation Reactions

- It is utilized in Vilsmeier formylation reactions to introduce formyl groups into various substrates. This application is crucial for synthesizing aldehydes from amines, which can further react to form more complex structures.

3. Synthesis of Nitropyrroles

- The compound can be employed in synthesizing 3-nitropyrrole and other nitro-substituted derivatives, which are valuable in pharmaceutical chemistry due to their biological activities.

4. Electrophilic Substitution Reactions

- This compound can undergo electrophilic substitution reactions at the β-position. This property allows for the introduction of various electrophilic groups, enhancing the diversity of synthesized compounds.

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on synthesizing bioactive heterocycles, researchers utilized this compound as a key intermediate. The compound was subjected to a multi-component reaction that led to the formation of diverse pyrrole-based scaffolds with potential medicinal properties. Yields ranged from 50% to 80%, demonstrating the efficiency of this compound in generating complex structures .

| Entry | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Multi-component reaction | 70% |

| 2 | Electrophilic substitution | 60% |

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of derivatives synthesized from this compound. The study reported significant activity against various bacterial strains, indicating that modifications at the aldehyde position could enhance biological efficacy.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

Mecanismo De Acción

The mechanism of action of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is primarily dictated by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the triisopropylsilyl group provides steric protection and influences the compound’s reactivity. The pyrrole ring can undergo electrophilic substitution, making the compound a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

1-(Triisopropylsilyl)pyrrole: Lacks the aldehyde group but shares the triisopropylsilyl-substituted pyrrole core.

1-(Triisopropylsilyl)-1-propyne: Features a similar triisopropylsilyl group but with an alkyne instead of a pyrrole ring.

1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid: Contains a boronic acid group at the 3-position instead of an aldehyde.

Uniqueness: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the triisopropylsilyl group and the aldehyde functional group. This combination allows for selective reactions at the aldehyde position while maintaining the stability and reactivity of the pyrrole ring.

Actividad Biológica

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (CAS No. 90971-76-9) is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H19NOSi

- Molecular Weight : 233.37 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 160 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with various molecular targets. The aldehyde functional group is known to participate in nucleophilic addition reactions, which can lead to the formation of adducts with proteins and nucleic acids, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Findings : Demonstrated significant inhibition zones against tested pathogens, suggesting potential for development as an antimicrobial agent.

-

Evaluation of Anticancer Properties :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Findings : Induced apoptosis in a dose-dependent manner; further investigation into its mechanism is warranted.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1H-Pyrrole | Moderate antimicrobial activity | Disruption of cell membrane integrity |

| Triisopropylsilyl derivative | Anticancer properties | Induction of apoptosis via caspase activation |

| Other pyrrole derivatives | Varies; some show neuroprotective effects | Interaction with neurotransmitter systems |

Propiedades

IUPAC Name |

1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.